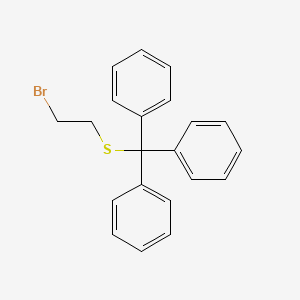

Triphenylmethyl(2-bromoethyl) sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triphenylmethyl(2-bromoethyl) sulfide is a chemical compound with the molecular formula C21H19BrS . It contains a total of 44 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 sulfide .

Molecular Structure Analysis

The molecule contains a total of 42 atoms, including 19 Hydrogen atoms, 21 Carbon atoms, 1 Sulfur atom, and 1 Bromine atom . It also contains 44 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 sulfide .科学的研究の応用

Electron Spin Resonance (ESR) Imaging

(2-Bromoethyl)(trityl)sulfane derivatives, known for their stable trityl radicals, are used in ESR imaging. This application is crucial in biomedical diagnostics, where it helps in the visualization of physiological functions at a molecular level. The compound’s stability under various conditions makes it an excellent contrast agent for detailed imaging .

Oxygen-Guided Radiation Therapy

In the field of oncology, oxygen-guided radiation therapy is a cutting-edge treatment method. (2-Bromoethyl)(trityl)sulfane derivatives serve as spin probes in ESR imaging to quantify oxygen levels in tissues, allowing for precise targeting of radiation therapy to cancerous cells .

Site-Directed Spin Labeling (SDSL)

SDSL is a technique used in structural biology to study the conformational changes of proteins. (2-Bromoethyl)(trityl)sulfane is used to create spin labels that attach to specific sites on proteins. These labels enhance the capabilities of ESR spectroscopy in determining protein structures .

Synthesis of Paramagnetic Reagents

The compound is utilized in the synthesis of new stable paramagnetic reagents, which are essential in the development of spin labels and spin probes. These reagents have applications in various fields, including molecular biology and analytical chemistry, due to their ability to detect free radicals and other paramagnetic entities .

Advanced Materials Science

In materials science, (2-Bromoethyl)(trityl)sulfane is used to modify the surface properties of materials. This modification can impart unique electrical or magnetic properties, which are beneficial in creating advanced functional materials for electronics and nanotechnology applications .

Biomedical Diagnostics

The compound’s derivatives are applied in the development of diagnostic tools that can detect and measure free radicals in biological systems. This is particularly important in understanding oxidative stress and its impact on diseases, leading to more accurate diagnoses and targeted treatments .

Safety and Hazards

作用機序

Target of Action

(2-Bromoethyl)(trityl)sulfane, also known as Triphenylmethyl(2-bromoethyl) sulfide, is a complex organic compound. It’s known that triphenylmethyl moieties are broadly used in various chemical processes, such as protective group, a catalyst for c–c bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions .

Mode of Action

Triphenylmethyl moieties have been applied as neutral lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .

Biochemical Pathways

The compound is used in the synthesis of other complex compounds, indicating its role in various chemical reactions .

Action Environment

The synthesis of the compound involves specific conditions such as temperature and the presence of other chemical reagents .

特性

IUPAC Name |

[2-bromoethylsulfanyl(diphenyl)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIKGYXXFFGAEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylmethyl(2-bromoethyl) sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。